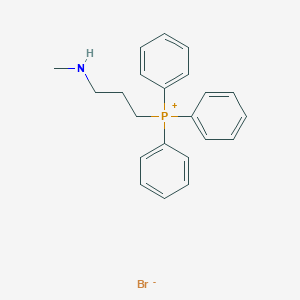

(3-(Methylamino)propyl)triphenylphosphonium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

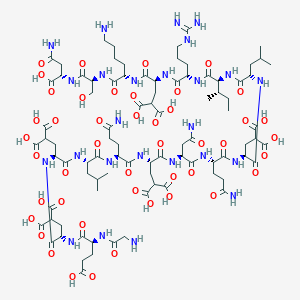

(3-(Methylamino)propyl)triphenylphosphonium bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a quaternary ammonium compound that is widely used in biochemical and physiological experiments.

Wirkmechanismus

(3-(Methylamino)propyl)triphenylphosphonium bromide accumulates in the mitochondria due to its positive charge. It readily crosses the mitochondrial membrane and accumulates in the mitochondrial matrix. The compound acts as a voltage-dependent dye that accumulates in the mitochondria according to the membrane potential. When the membrane potential is high, the dye accumulates in the mitochondria, leading to a high fluorescence signal. Conversely, when the membrane potential is low, the dye is released from the mitochondria, leading to a low fluorescence signal.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial respiratory chain complex I, leading to a decrease in ATP production. Additionally, the compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (3-(Methylamino)propyl)triphenylphosphonium bromide is its ability to selectively label mitochondria in living cells. This allows researchers to study the role of mitochondria in various diseases and physiological processes. Additionally, the compound has a high quantum yield, which makes it ideal for fluorescence microscopy. However, this compound has some limitations, including its potential toxicity and the need for careful calibration of the fluorescence signal.

Zukünftige Richtungen

There are several future directions for the use of (3-(Methylamino)propyl)triphenylphosphonium bromide in scientific research. One potential direction is the development of new fluorescent probes based on the structure of this compound. These probes could be used to study other organelles in living cells, such as the endoplasmic reticulum and lysosomes. Additionally, this compound could be used in the development of new therapies for diseases such as cancer and neurodegenerative diseases. Finally, the compound could be used in the development of new diagnostic tools for mitochondrial dysfunction.

In conclusion, this compound is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells and has been shown to have several biochemical and physiological effects. Although there are some limitations, this compound has several advantages and has potential future directions in scientific research.

Synthesemethoden

The synthesis of (3-(Methylamino)propyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with methylamine in the presence of a suitable solvent. The reaction mixture is then treated with hydrogen bromide to obtain the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

(3-(Methylamino)propyl)triphenylphosphonium bromide has been widely used in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells. It can also be used as a fluorescent dye to label mitochondria in fixed cells. Additionally, this compound has been used to study the role of mitochondria in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

Eigenschaften

CAS-Nummer |

145126-87-0 |

|---|---|

Molekularformel |

C22H25BrNP |

Molekulargewicht |

414.3 g/mol |

IUPAC-Name |

3-(methylamino)propyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

COPZBGVEAWELFU-UHFFFAOYSA-M |

SMILES |

CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Kanonische SMILES |

CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.